2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide 2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14816337
InChI: InChI=1S/C20H17N3O2/c24-19-13-16(15-6-2-3-7-17(15)22-19)20(25)21-10-12-23-11-9-14-5-1-4-8-18(14)23/h1-9,11,13H,10,12H2,(H,21,25)(H,22,24)
SMILES:
Molecular Formula: C20H17N3O2
Molecular Weight: 331.4 g/mol

2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide

CAS No.:

Cat. No.: VC14816337

Molecular Formula: C20H17N3O2

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide -

Specification

Molecular Formula C20H17N3O2
Molecular Weight 331.4 g/mol
IUPAC Name N-(2-indol-1-ylethyl)-2-oxo-1H-quinoline-4-carboxamide
Standard InChI InChI=1S/C20H17N3O2/c24-19-13-16(15-6-2-3-7-17(15)22-19)20(25)21-10-12-23-11-9-14-5-1-4-8-18(14)23/h1-9,11,13H,10,12H2,(H,21,25)(H,22,24)
Standard InChI Key XGCGNUTUSPZDKE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CN2CCNC(=O)C3=CC(=O)NC4=CC=CC=C43

Introduction

2-Hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide is a complex organic compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties. This specific compound incorporates an indole moiety, which is often associated with biological activity due to its presence in various natural products and pharmaceuticals.

Biological Activity and Potential Applications

While specific biological data for 2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide is limited, quinoline derivatives in general have shown promise in various therapeutic areas:

  • Antimalarial Activity: Quinoline-4-carboxamides have been explored for their antimalarial properties, with some compounds demonstrating potent activity against Plasmodium species by inhibiting translation elongation factor 2 (PfEF2) .

  • Anticancer Activity: Quinoline derivatives have been studied for their anticancer potential, often exhibiting activity through mechanisms like tyrosine kinase inhibition or induction of apoptosis .

  • Other Activities: The indole moiety in this compound could contribute to additional biological activities, such as neuroprotective or anti-inflammatory effects, although specific studies on this compound are not available.

Research Findings and Future Directions

Given the lack of specific research findings on 2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide, future studies should focus on its synthesis optimization, biological evaluation, and potential applications. The compound's structure suggests it could be a candidate for further modification to enhance its biological activity or pharmacokinetic properties.

Future Research DirectionsObjectives
Synthesis OptimizationImprove yield and purity through efficient synthetic routes.
Biological EvaluationAssess antimalarial, anticancer, or other potential biological activities.
Pharmacokinetic StudiesInvestigate absorption, distribution, metabolism, and excretion (ADME) properties.

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